molecular formula C14H13NO3S B6248237 3-phenyl-2-phenylmethanesulfonyloxaziridine CAS No. 73845-00-8

3-phenyl-2-phenylmethanesulfonyloxaziridine

Cat. No. B6248237
CAS RN: 73845-00-8
M. Wt: 275.3
InChI Key:
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Description

3-Phenyl-2-phenylmethanesulfonyloxaziridine (PPMSO) is an organosulfur compound with a wide range of potential applications in the fields of organic synthesis, materials science, and biochemistry. It is a colorless solid that has been used as a starting material in the synthesis of various compounds and as an intermediate in the synthesis of other organosulfur compounds. PPMSO is also a useful reagent for the cleavage of peptide bonds and for the preparation of peptides and peptidomimetics.

Scientific Research Applications

3-phenyl-2-phenylmethanesulfonyloxaziridine has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various compounds, including organosulfur compounds and peptidomimetics. It has also been used as a reagent for the cleavage of peptide bonds and for the synthesis of peptides. In addition, it has been used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of various organosulfur compounds.

Mechanism of Action

3-phenyl-2-phenylmethanesulfonyloxaziridine acts as an electrophile, meaning it has a strong affinity for electrons and can react with nucleophiles such as amines and carboxylic acids. When 3-phenyl-2-phenylmethanesulfonyloxaziridine is reacted with a nucleophile, a covalent bond is formed between the two molecules. This bond is then cleaved by the addition of a base, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-phenyl-2-phenylmethanesulfonyloxaziridine have not been extensively studied. However, it has been shown to have some potential therapeutic applications. For example, 3-phenyl-2-phenylmethanesulfonyloxaziridine has been shown to inhibit the growth of certain bacteria and fungi, and it has also been shown to have some anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-phenyl-2-phenylmethanesulfonyloxaziridine in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and handle. However, there are some limitations to its use in laboratory experiments. 3-phenyl-2-phenylmethanesulfonyloxaziridine is highly reactive and can easily react with other compounds, so it must be handled with care. In addition, it can be toxic if inhaled or ingested, so proper safety precautions must be taken when working with it.

Future Directions

There are several potential future directions for research involving 3-phenyl-2-phenylmethanesulfonyloxaziridine. One potential direction is the development of new synthetic methods for the preparation of organosulfur compounds and peptidomimetics. Another potential direction is the further exploration of its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted to investigate its potential as a catalyst in the synthesis of polymers. Finally, further research could be conducted to investigate the biochemical and physiological effects of 3-phenyl-2-phenylmethanesulfonyloxaziridine, such as its potential toxicity.

Synthesis Methods

3-phenyl-2-phenylmethanesulfonyloxaziridine can be synthesized by the reaction of 2-phenylsulfonyloxaziridine with phenylmagnesium bromide in the presence of a base. The reaction is carried out in an inert atmosphere such as nitrogen or argon. The reaction is typically conducted in a dry solvent such as diethyl ether, but other solvents such as dichloromethane or toluene can also be used. The reaction is usually complete within a few hours, and the product can be isolated by filtration or extraction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenyl-2-phenylmethanesulfonyloxaziridine involves the oxidation of a sulfide to a sulfoxide using m-chloroperbenzoic acid (MCPBA) followed by the reaction of the sulfoxide with a nitrene generated from a carbamate. The resulting oxaziridine is then treated with phenyllithium to yield the final product.", "Starting Materials": [ "Thiophenol", "Benzyl bromide", "Sodium hydride", "Diethyl carbonate", "M-chloroperbenzoic acid (MCPBA)", "Sodium azide", "Phenyllithium" ], "Reaction": [ "Thiophenol is reacted with benzyl bromide in the presence of sodium hydride to yield the sulfide intermediate.", "The sulfide intermediate is then oxidized to the sulfoxide using MCPBA.", "The sulfoxide is then reacted with sodium azide and diethyl carbonate to generate a nitrene intermediate.", "The nitrene intermediate reacts with the sulfoxide to form the oxaziridine intermediate.", "The oxaziridine intermediate is then treated with phenyllithium to yield the final product, 3-phenyl-2-phenylmethanesulfonyloxaziridine." ] }

CAS RN

73845-00-8

Product Name

3-phenyl-2-phenylmethanesulfonyloxaziridine

Molecular Formula

C14H13NO3S

Molecular Weight

275.3

Purity

95

Origin of Product

United States

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